molecular formula C14H31NO7Si B6314007 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate CAS No. 74695-91-3

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B6314007
CAS No.: 74695-91-3
M. Wt: 353.48 g/mol
InChI Key: VRTQGYNWCZMQPT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid organosilane-carbamate compound with a molecular formula of C₁₄H₃₁NO₇Si (inferred from structural analogs in and synthesis pathways in ). It features:

  • A triethoxysilylpropyl group, enabling covalent bonding to inorganic substrates (e.g., glass, metals) via hydrolysis-condensation reactions.
  • A carbamate linkage (–NH–CO–O–) providing hydrolytic stability and compatibility with polymer matrices.
  • A 2-(2-hydroxyethoxy)ethyl substituent, enhancing hydrophilicity and solubility in polar solvents compared to shorter-chain analogs.

This compound is synthesized via carbamate coupling reactions, as exemplified in European Patent Application EP 4 374 877 A2, where tert-butyl carbamate intermediates are functionalized with ethoxy and silane groups .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQGYNWCZMQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong, durable coatings and adhesives.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with acidic or basic catalysts to accelerate the reaction.

    Condensation: Often facilitated by heating and the presence of catalysts such as acids or bases.

    Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with substrates through its triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are responsible for the compound’s strong adhesion properties. Additionally, the carbamate group can interact with various functional groups, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

2-Hydroxyethyl N-(3-Triethoxysilylpropyl)carbamate (CAS 33002-30-1)

Molecular Formula: C₁₂H₂₇NO₆Si Key Differences:

  • The 2-hydroxyethyl group replaces the 2-(2-hydroxyethoxy)ethyl chain, reducing hydrophilicity and molecular weight.
  • Shorter ethoxy chain limits hydrogen-bonding capacity and solvent compatibility.
    Applications : Primarily used as a silane coupling agent in coatings, whereas the target compound’s extended ethoxy chain may improve adhesion in hydrophilic environments .
Property Target Compound 2-Hydroxyethyl Analog
Molecular Weight ~377.5 g/mol ~333.4 g/mol
Hydrophilicity High Moderate
Solubility Polar solvents Limited in polar solvents

2-Hydroxyethyl N-(3-Hydroxypropyl)carbamate (CAS 69506-93-0)

Molecular Formula: C₇H₁₅NO₄ Key Differences:

  • Lacks the triethoxysilyl group, eliminating silane-mediated substrate adhesion.
  • Contains a 3-hydroxypropyl group, increasing rigidity but reducing hydrolytic stability.
    Applications : Used in biomedical hydrogels due to hydroxyl groups, contrasting with the target compound’s industrial adhesion applications .
Property Target Compound 3-Hydroxypropyl Analog
Functional Groups Silane, carbamate, ethoxy Carbamate, hydroxyl
Substrate Bonding Yes (silane) No
Hydrolytic Stability Moderate Low

9H-Fluoren-9-ylmethyl N-(3-Bromopropyl)carbamate (CAS 672310-15-5)

Molecular Formula: C₂₀H₂₀BrNO₃ Key Differences:

  • Bromopropyl group replaces triethoxysilylpropyl , enabling nucleophilic substitution reactions.
  • Fluorenylmethyl group introduces UV-sensitive aromaticity.
    Applications : Used in photolithography and crosslinking, whereas the target compound’s silane group supports surface functionalization .
Property Target Compound Bromopropyl Analog
Reactivity Hydrolysis Nucleophilic substitution
Stability under UV High Low

3-Acetylphenyl Ethyl(methyl)carbamate (CAS 76848-59-4)

Molecular Formula: C₁₂H₁₅NO₃ Key Differences:

  • Aromatic acetylphenyl group enhances UV absorption but reduces flexibility.
  • Ethyl(methyl)carbamate lacks silane functionality, limiting inorganic compatibility. Applications: Potential use in UV-stable polymers, contrasting with the target compound’s adhesion-focused design .
Property Target Compound Acetylphenyl Analog
Aromaticity No Yes
UV Stability Moderate High

Biological Activity

2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines silane chemistry with carbamate functionality, potentially offering unique biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. The triethoxysilyl group facilitates adhesion to surfaces, which may enhance its bioactivity in various biological systems.

Target Interactions

  • Cell Membrane Interaction : The hydrophilic and hydrophobic balance of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : Carbamate groups are known to interact with enzymes, possibly acting as reversible inhibitors or substrates.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterDescription
Absorption Likely facilitated by its ether and silane groups.
Distribution May localize in tissues due to silane interaction.
Metabolism Expected to undergo hydrolysis and conjugation.
Excretion Primarily through renal pathways after metabolism.

Biological Activity Findings

Research findings indicate that compounds with similar structures exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing silane groups have shown potential as antimicrobial agents. The presence of the triethoxysilyl moiety may enhance the compound's ability to disrupt microbial membranes.
  • Anti-inflammatory Properties : Similar carbamate derivatives have been linked to reduced production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Cytotoxicity Studies : In vitro studies on related compounds indicate varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further exploration of this compound's efficacy.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of carbamate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that specific analogues exhibited significant inhibition of biofilm formation with IC50 values in the low micromolar range .
  • Inflammatory Response Modulation : Research on squalene derivatives demonstrated that modifications could lead to enhanced anti-inflammatory effects, suggesting that structural variations in carbamates might similarly influence cytokine production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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